molecular formula C12H10BrNO B12877333 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 88075-91-6

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde

Katalognummer: B12877333
CAS-Nummer: 88075-91-6
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: CUSVUHVCQHLDPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a brominated aromatic ring and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 4-bromo-2-methylbenzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also improve the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as conductive polymers.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include the modulation of cellular signaling pathways and the inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.

    4-Bromo-2-methylphenol: Similar aromatic ring structure but with a hydroxyl group instead of a pyrrole ring.

Uniqueness

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a brominated aromatic ring and a pyrrole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

88075-91-6

Molekularformel

C12H10BrNO

Molekulargewicht

264.12 g/mol

IUPAC-Name

1-(4-bromo-2-methylphenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C12H10BrNO/c1-9-6-11(13)2-3-12(9)14-5-4-10(7-14)8-15/h2-8H,1H3

InChI-Schlüssel

CUSVUHVCQHLDPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.